molecular formula C14H12Cl2O4S B5222109 2,5-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate

2,5-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate

Cat. No.: B5222109
M. Wt: 347.2 g/mol
InChI Key: LFHPGBMIDJPWSN-UHFFFAOYSA-N
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Description

2,5-Dichlorophenyl 2-methoxy-5-methylbenzenesulfonate is an organic compound with the molecular formula C14H12Cl2O4S It is a derivative of benzenesulfonate, characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group attached to the benzene ring

Properties

IUPAC Name

(2,5-dichlorophenyl) 2-methoxy-5-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O4S/c1-9-3-6-12(19-2)14(7-9)21(17,18)20-13-8-10(15)4-5-11(13)16/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHPGBMIDJPWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate typically involves the sulfonation of 2,5-dichlorophenol followed by esterification with 2-methoxy-5-methylbenzenesulfonyl chloride. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonation and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and conditions is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorophenyl 2-methoxy-5-methylbenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove the sulfonate group, yielding simpler aromatic compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of de-sulfonated aromatic compounds.

Scientific Research Applications

2,5-Dichlorophenyl 2-methoxy-5-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichlorophenyl N-(2-methoxy-5-methylphenyl)carbamate
  • 2,3-Dichlorophenyl N-(2-methoxy-5-methylphenyl)carbamate
  • 2,5-Dichlorophenyl N-(2,3-dimethylphenyl)carbamate

Uniqueness

2,5-Dichlorophenyl 2-methoxy-5-methylbenzenesulfonate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .

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